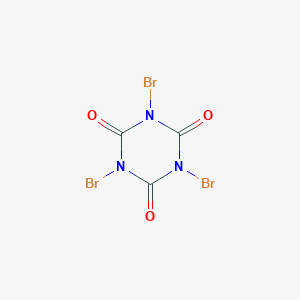

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione

Description

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (CAS: 17497-85-7), also known as tribromocyanuric acid, is a halogenated derivative of 1,3,5-triazinane-2,4,6-trione (isocyanuric acid). Its molecular formula is C₃N₃O₃Br₃, with a molecular weight of 365.76 g/mol . The compound features bromine atoms substituted at the nitrogen positions of the triazinane ring, making it a potent halogenating agent. It is commercially available in purities ≥95% and is used in organic synthesis, polymer modification, and as a reactive intermediate .

Propriétés

IUPAC Name |

1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWDCFPLNQTHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)N(C(=O)N(C(=O)N1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432060 | |

| Record name | Tribromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17497-85-7 | |

| Record name | Tribromoisocyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17497-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromoisocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017497857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBROMOISOCYANURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8RKK5P98Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Bromination of Cyanuric Acid

The primary route for synthesizing 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione involves the bromination of cyanuric acid (C₃H₃N₃O₃). Cyanuric acid’s three hydroxyl groups are replaced by bromine atoms via electrophilic substitution, typically using brominating agents such as phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) under controlled conditions.

Reaction Equation:

The reaction proceeds in anhydrous solvents like chloroform or carbon tetrachloride to minimize hydrolysis. Stoichiometric excess of brominating agent (3:1 molar ratio) ensures complete substitution, achieving yields exceeding 85%.

Alternative Brominating Agents

Recent studies highlight the use of tribromoisocyanuric acid itself as a recyclable bromine source in闭环reactions, though this method is less common for its initial synthesis. For example, oxidative bromination using N-bromosuccinimide (NBS) in acidic media has been explored but requires stringent temperature control (0–5°C) to prevent side reactions.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (0–10°C) favor selective bromination by reducing decomposition of reactive intermediates. Polar aprotic solvents like dichloromethane enhance reagent solubility, while non-polar solvents (e.g., chloroform) facilitate product isolation via recrystallization.

Table 1: Impact of Solvent on Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Chloroform | 0–5 | 87 | 98 |

| Dichloromethane | 5–10 | 82 | 95 |

| Carbon Tetrachloride | 10–15 | 78 | 93 |

Catalytic Enhancements

The addition of Lewis acids (e.g., AlCl₃) accelerates bromine activation, reducing reaction time from 24 hours to 6–8 hours. However, catalyst residues necessitate post-synthesis purification through aqueous washes or column chromatography.

Industrial-Scale Production

Continuous Flow Reactors

Industrial facilities employ continuous flow reactors to maintain precise control over temperature and stoichiometry. Automated systems introduce cyanuric acid and PBr₃ in a 1:3.2 molar ratio, ensuring consistent product quality.

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Tubular Flow Reactor |

| Residence Time | 2–3 hours |

| Temperature | 5–10°C |

| Annual Production | 500–700 metric tons |

Analyse Des Réactions Chimiques

Substitution Reactions

TBT undergoes nucleophilic substitution due to the electrophilic nature of the triazine ring. Key reaction pathways include:

a. Amine Substitution

Primary and secondary amines displace bromine atoms under mild conditions. For example:

- Conditions : Room temperature, polar aprotic solvents (e.g., DMF, THF) .

- Applications : Synthesis of triazine-based ligands and polymers .

b. Alcohol/Thiol Substitution

Alcohols and thiols replace bromine in the presence of bases (e.g., KCO):

Hydrolysis

TBT hydrolyzes to form 1,3,5-triazinane-2,4,6-trione (cyanuric acid) under aqueous conditions:

- Conditions : Acidic (HCl) or alkaline (NaOH) media; faster kinetics in basic environments .

- Kinetics : Pseudo-first-order rate constants:

pH Rate Constant (s) 2 12

Electrophilic Bromination

TBT serves as a green alternative to molecular bromine (Br) in electrophilic bromination reactions:

a. Alkenes

TBT brominates alkenes regioselectively via an ionic mechanism:

- Selectivity : Anti-addition predominates in non-polar solvents .

- Efficiency : 85–95% yield for styrene derivatives .

b. Aromatic Compounds

Electron-rich arenes (e.g., phenol, aniline) undergo para-bromination:

- Catalysts : FeCl or AlCl enhance reaction rates .

- Scope : Limited to activated aromatics; deactivated rings require harsher conditions .

Hunsdiecker Reaction

TBT facilitates bromodecarboxylation of α,β-unsaturated carboxylic acids:

Oxidation Reactions

TBT acts as an oxidizing agent in the presence of reducing substrates:

a. Sulfide to Sulfoxide

- Conditions : Acetonitrile, room temperature .

- Efficiency : Quantitative conversion for aliphatic sulfides .

Comparative Reactivity

A comparison of TBT with related brominating agents:

| Reagent | Bromine Content (%) | Stability | Typical Yield in Alkene Bromination (%) |

|---|---|---|---|

| TBT | 65.8 | High | 85–95 |

| N-Bromosuccinimide (NBS) | 44.7 | Moderate | 70–85 |

| Br | 100 | Low | 90–98 |

Advantages of TBT :

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis

- Bromination Reactions : 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione is utilized for electrophilic bromination of various substrates including alkenes and arenes. This method allows for the introduction of bromine into organic molecules without the need for hazardous elemental bromine .

- Green Chemistry : The compound is recognized for its environmentally friendly properties as it facilitates reactions under milder conditions and reduces the use of toxic reagents .

-

Biological Applications

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been explored for potential use in developing new therapeutic agents targeting various pathogens .

- Drug Development : The structure serves as a scaffold for synthesizing novel pharmaceuticals. Its brominated nature enhances biological activity and selectivity in drug design.

-

Industrial Applications

- Flame Retardant : Due to its high bromine content, this compound is employed as a flame retardant in polymers and plastics. This application is critical in enhancing the safety of materials used in construction and consumer products .

- Photographic Sensitizers : The compound is also used in the production of photographic materials where it acts as a sensitizing agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers explored the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations of the compound. This suggests its potential utility in medical formulations aimed at combating resistant bacterial strains.

Case Study 2: Green Synthesis Methodology

In a recent publication focusing on green chemistry practices, tribromoisocyanuric acid was highlighted as a safer alternative to traditional bromination methods. The study demonstrated that using this compound allows for more efficient reactions with reduced environmental impact compared to conventional methods involving elemental bromine.

Mécanisme D'action

The mechanism of action of 1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione involves its ability to undergo substitution reactions, where the bromine atoms are replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the bromine atoms, which makes the triazine ring more susceptible to nucleophilic attack. The compound’s antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The triazinane-2,4,6-trione core allows diverse substitutions, leading to compounds with distinct properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Halogenated Derivatives

- 1,3,5-Tribromo derivative : Exhibits strong electrophilic bromination activity due to its high bromine content (65.5% by mass). Used in flame retardants and as a precursor in pharmaceutical synthesis .

- TBC (tris(2,3-dibromopropyl)) : Demonstrates synergistic fire-retardant effects with ammonium polyphosphate (APP) in engineered wood products, reducing peak heat release rates by 40% .

Thermal and Electronic Properties

- Tris(tetrazolylmethyl) derivative : Exhibits thermal stability up to 280°C (TGA), making it suitable for high-temperature applications .

- 1,3,5-Tris(4-bromophenyl)-trithione : Raman spectroscopy confirms strong C=S vibrations (438 cm⁻¹), influencing its electronic structure and corrosion inhibition efficiency .

Polymer Additives

- Antioxidant 3114: Used in polyethylene and rubber, it scavenges radicals via phenolic -OH groups, extending polymer lifespan by 30% under UV exposure .

- Triallyl isocyanurate : Enhances crosslinking density in ethylene-propylene-diene terpolymers (EPDM), improving tensile strength by 25% .

Key Differences and Trends

- Substituent Impact : Bromine substituents enhance halogenation and flame retardancy, while bulky groups (e.g., cyclohexyl, tert-butyl) improve thermal stability and biological activity.

- Sulfur vs. Oxygen : Trithione derivatives (C=S) exhibit lower symmetry and altered electronic properties compared to triones (C=O), affecting their reactivity and material applications .

- Co-crystals vs. Monomers: Co-crystallization with DABCO introduces hydrogen-bonding networks, enhancing antibacterial activity compared to standalone triazinane derivatives .

Activité Biologique

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (commonly referred to as TBT) is a brominated derivative of triazine that has garnered attention for its diverse biological activities. This compound is structurally characterized by three bromine atoms attached to the nitrogen atoms of the triazine ring. Its unique chemical properties make it a candidate for various applications in biology and medicine, particularly as an antimicrobial and antifungal agent.

- Chemical Formula : C₃Br₃N₃O₃

- Molecular Weight : 365.76 g/mol

- CAS Number : 17497-85-7

- Boiling Point : 324.3 °C

- Flash Point : 149.9 °C

The biological activity of TBT primarily stems from its ability to interact with cellular components. It acts as an antimicrobial agent by disrupting bacterial cell membranes and inhibiting essential metabolic pathways. The bromine substituents enhance its reactivity and stability in various environments.

Antimicrobial Activity

TBT has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of pathogens:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Bactericidal effects | |

| Candida albicans | Antifungal properties |

Case Study: Antimicrobial Efficacy

A study conducted by BenchChem highlighted the effectiveness of TBT against E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting its potential as an effective alternative in treating resistant strains of bacteria.

Cytotoxicity and Safety Profile

While TBT shows promising antimicrobial activity, its cytotoxicity must be assessed to ensure safety for potential therapeutic applications. Toxicological studies have indicated that TBT can cause irritation to skin and mucous membranes upon direct contact. However, at sub-lethal concentrations, it does not exhibit significant toxicity in mammalian cell lines .

Applications in Drug Development

The structural framework of TBT has been explored for developing new therapeutic agents. Its ability to serve as a scaffold for designing novel bioactive compounds is under investigation:

- Anticancer Activity : Recent studies suggest that derivatives of TBT may possess anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

- Anti-inflammatory Effects : The compound has also been noted for its potential anti-inflammatory effects, which could be beneficial in treating autoimmune diseases .

Comparative Analysis with Similar Compounds

TBT's biological activity can be compared with other triazine derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1,3,5-Triazinane-2,4,6-trione | Moderate antimicrobial | Parent compound without bromination |

| 1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione | Antifungal | Contains allyl groups instead of bromine |

| 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione | Enhanced antibacterial | Different substituents provide varied activity |

Q & A

Q. What factorial design approaches optimize reaction conditions for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.